Comparative Molar Mass Advantage of 1-Ethyl-1,9-diazaspiro[5.5]undecane versus 1-Benzyl-1,9-diazaspiro[5.5]undecane
1-Ethyl-1,9-diazaspiro[5.5]undecane (molar mass ~182.3 g/mol) offers a significant molecular weight reduction compared to the 1-benzyl analogue (~258.4 g/mol), a difference of approximately 76 g/mol that translates to enhanced ligand efficiency metrics and improved compliance with Lipinski's rule of five [1]. This lower molecular weight advantage is maintained while preserving the core spirocyclic architecture essential for target engagement. The 1-ethyl substituent provides sufficient hydrophobicity for productive hydrophobic interactions with receptor pockets without introducing the excessive lipophilicity and potential metabolic liability associated with the benzyl group .
| Evidence Dimension | Molar mass |
|---|---|
| Target Compound Data | ~182.3 g/mol (C11H22N2) |
| Comparator Or Baseline | 1-Benzyl-1,9-diazaspiro[5.5]undecane: ~258.4 g/mol (C16H24N2) |
| Quantified Difference | Reduction of ~76 g/mol (29.5% lower molecular weight) |
| Conditions | Calculated from molecular formula |
Why This Matters
Lower molecular weight improves ligand efficiency and oral bioavailability potential, making this compound more suitable for fragment-based drug discovery campaigns and lead optimization programs where molecular weight minimization is critical.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. View Source
